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Compound of Interest

Compound Name:

2-[(3-

Aminophenyl)formamido]acetamid

e

CAS No.: 840537-64-6

Cat. No.: B2409179

Get Quote

Executive Summary
2-[(3-Aminophenyl)formamido]acetamide is a specialized bifunctional building block

characterized by a reactive aromatic amine (aniline) and a polar acetamide tail. In peptide

chemistry, it serves as a critical modification agent for the C-terminus or Asp/Glu side chains.

Its primary applications include the synthesis of chromogenic/fluorogenic peptidase substrates,

the construction of DNA-Encoded Libraries (DEL), and the modulation of peptide solubility and

stability via C-terminal capping.

This guide provides high-fidelity protocols for coupling this electron-deficient aniline to peptide

carboxylic acids, overcoming the inherent sluggishness of aniline nucleophiles using optimized

activation strategies.

Chemical Profile & Reactivity
Understanding the electronic nature of the starting material is prerequisite to successful

coupling.
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Property Specification Implication for Synthesis

IUPAC Name

2-[(3-

Aminophenyl)formamido]aceta

mide

Target molecule

CAS Number 840537-64-6 Verification ID

Formula

C

H

N

O

MW: 193.20 g/mol

Reactive Group 3-Aminophenyl (Aniline)

Nucleophile: Electron-deficient;

requires high-efficiency

activation (e.g., HATU, HOAt).

Tail Group Acetamide / Formamido

Inert: Provides solubility;

potential recognition motif for

enzymes.

pKa (Aniline) ~3.5 - 4.6

Low basicity reduces reactivity

compared to aliphatic amines;

prevents self-coupling under

standard storage.

Solubility DMSO, DMF, NMP

Limited water solubility;

perform couplings in organic or

mixed solvent systems.

Core Applications
A. Chromogenic/Fluorogenic Substrate Synthesis
The 3-aminoanilide linkage mimics the peptide bond but is electronically distinct. Upon

enzymatic cleavage by specific proteases (e.g., caspases, trypsin-like proteases), the release

of the aniline derivative can be monitored if the molecule is part of a FRET pair or if the aniline

itself is further derivatized to a fluorophore.
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Mechanism: Peptide-COOH + H

N-Ar

Peptide-CONH-Ar.

Readout: Hydrolysis

Signal change (Absorbance/Fluorescence).

B. DNA-Encoded Library (DEL) Synthesis
Anilines are favored "warheads" in DEL synthesis due to their compatibility with

aqueous/organic mixtures and high chemoselectivity when activated properly. This compound

introduces a specific structural motif (formamido-acetamide) into the library.

C. Peptide Capping & Stability
Converting a C-terminal carboxylic acid to an aromatic amide (anilide) significantly increases

resistance to carboxypeptidases, extending the serum half-life of therapeutic peptides.

Experimental Protocols
Protocol 1: Solid-Phase Coupling to Peptide C-Terminus
Objective: Attach 2-[(3-Aminophenyl)formamido]acetamide to the C-terminus of a resin-

bound peptide (via Asp/Glu side chain or backbone if using specific linkers). Note: Standard C-

terminal modification usually requires solution phase or specific resins (e.g., 2-chlorotrityl) that

allow cleavage of the protected peptide acid.

Context: This protocol assumes you have a Side-Chain Protected Peptide with a Free

Carboxylic Acid in solution (e.g., after cleavage from 2-CTC resin) OR you are coupling to a

resin-bound Asp/Glu side chain.

Reagents:
Peptide-COOH: 1.0 equivalent[1]

Amine: 2-[(3-Aminophenyl)formamido]acetamide (2.0 - 3.0 equiv)
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Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.0 equiv)

Base: DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF or NMP.

Workflow:
Pre-Activation: Dissolve the Peptide-COOH and HATU in minimal DMF. Add DIEA.

Critical Step: Allow activation for 30–60 seconds only. Prolonged activation can lead to

racemization or guanidinylation.

Coupling: Immediately add the pre-activated mixture to the solution containing 2-[(3-
Aminophenyl)formamido]acetamide.

Note: For anilines, adding the amine to the activated acid is preferred to ensure high local

concentration of the active ester.

Incubation: Stir/shake at Room Temperature (RT) for 3–12 hours.

Optimization: If conversion is low (<50% by HPLC), heat to 50°C or use microwave

irradiation (50°C, 20W, 15 min).

Monitoring: Check reaction progress via LC-MS. Look for mass shift:

.

Work-up: Dilute with EtOAc, wash with 5% KHSO

, 5% NaHCO

, and Brine. Dry over Na

SO

.
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Protocol 2: Solution Phase Library Synthesis (96-well
plate)
Objective: High-throughput coupling for DEL or fragment libraries.

Stock Solutions:

Peptide/Acid (100 mM in DMSO).

Amine (100 mM in DMSO).

HOAt/DIC (100 mM in DMF).

Reaction Mix:

Add 10 µL Acid.

Add 10 µL HOAt (1-Hydroxy-7-azabenzotriazole) - Enhances reaction rate for anilines.

Add 10 µL DIC (Diisopropylcarbodiimide).

Incubate 10 mins.

Add 15 µL Amine (1.5 equiv).

Conditions: Seal plate. Shake at 60°C for 16 hours.

Validation: Direct injection to LC-MS.

Mechanism & Pathway Visualization
Reaction Mechanism: HATU-Mediated Aniline Coupling
The following diagram illustrates the activation of the peptide carboxylate and the subsequent

nucleophilic attack by the electron-poor aniline nitrogen of 2-[(3-
Aminophenyl)formamido]acetamide.
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Figure 1: Mechanism of HATU-mediated coupling of electron-deficient anilines. The formation

of the O-At ester is crucial to prevent racemization and enhance electrophilicity.

Workflow: Protease Substrate Development
Logic flow for using the compound to create a protease assay.
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Figure 2: Development pipeline for protease substrates using the aniline building block.

Troubleshooting & Optimization
Aniline couplings often fail due to low nucleophilicity. Use this matrix to resolve issues.
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Issue Probable Cause Corrective Action

Low Yield (<20%) Poor nucleophilicity of aniline.

Switch to HATU or COMU. Add

HOAt as an additive. Increase

temperature to 50°C.

No Reaction Carboxyl activation failure.

Ensure anhydrous solvents.

Try converting acid to Acid

Chloride (using SOCl

or Ghosez's reagent) before

adding aniline.

Side Products Acetamide tail interference.

Unlikely, but if observed,

ensure the "acetamide" NH

is not reacting (it is an amide,

so it is non-nucleophilic).

Precipitation Product insolubility.

Use 10-20% HFIP

(Hexafluoroisopropanol) in

DCM or pure NMP as solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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